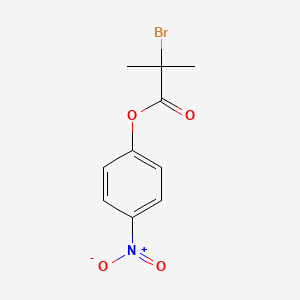

4-Nitrophenyl 2-bromo-2-methylpropanoate

Description

4-Nitrophenyl 2-bromo-2-methylpropanoate (C₁₀H₁₀BrNO₄) is a brominated ester featuring a nitro-substituted aromatic ring. Its synthesis was first reported in the early 20th century, with renewed interest in the 1970s due to its miticidal, insecticidal, and fungicidal properties . Structurally, the nitro group forms a near-coplanar arrangement with the benzene ring (dihedral angle: 6.4°), while the carboxylate group is tilted at 60.53°, creating a distinctive molecular geometry . The compound crystallizes in zigzag chains stabilized by intermolecular C–H⋯O hydrogen bonds .

Key applications include its role as a polymerization initiator in H-atom transfer reactions and in synthesizing alkoxyamines derived from nitroxides (e.g., imidazoline- and pyrrolidine-1-oxyl radicals) . Spectroscopic characterization reveals a carbonyl stretch at 1753 cm⁻¹ (IR), methyl proton resonance at 2.08 ppm (¹H NMR), and aromatic protons at 7.3 and 8.31 ppm .

Properties

CAS No. |

116729-21-6 |

|---|---|

Molecular Formula |

C10H10BrNO4 |

Molecular Weight |

288.09 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C10H10BrNO4/c1-10(2,11)9(13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3 |

InChI Key |

IYSVNJYVWXNCDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Parameters of Brominated Nitroaromatic Esters

- Nitro Group Orientation : The title compound’s near-coplanar nitro group contrasts with 4-formyl-2-nitrophenyl 4-bromobenzoate, where steric effects from the formyl substituent reduce coplanarity (3.8° dihedral angle) .

- Ester Group Geometry: The 60.53° tilt of the propanoate group in the title compound results in less steric hindrance compared to the 85.2° tilt in the benzoate derivative .

Reactivity and Functional Group Behavior

Nitro Group Reactivity:

- The nitro group in 4-nitrophenyl boronic acid undergoes pH-dependent oxidation to 4-nitrophenol, with optimal conversion at pH ~11 . While the title compound’s nitro group is stable under standard conditions, its electron-withdrawing nature enhances the electrophilicity of the adjacent ester, facilitating nucleophilic substitution at the brominated carbon .

Bromine Reactivity:

- The bromine in the title compound participates in alkoxyamine synthesis via radical-mediated pathways . In contrast, bromine in 4-bromobenzoate derivatives (e.g., 4-formyl-2-nitrophenyl 4-bromobenzoate) engages in halogen bonding (Br⋯Br interactions), influencing crystal packing .

Physical and Spectral Properties

Table 3: Comparative Physicochemical Data

- Thermal Stability : The title compound’s higher melting point (342–343 K) compared to 4-nitrophenyl acetate (329–331 K) reflects stronger intermolecular hydrogen bonding .

- Electronic Effects : The lower C=O stretch frequency (1753 cm⁻¹) vs. 4-nitrophenyl acetate (1765 cm⁻¹) suggests reduced electron withdrawal by the bromomethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.